4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid -

4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-4518695
CAS Number:
Molecular Formula: C14H9Cl2N3O3S
Molecular Weight: 370.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, known as Ivacaftor, is an FDA-approved drug used as a potentiator to improve the chloride channel function of cystic fibrosis transmembrane conductance regulator (CFTR) []. Studies have shown that Ivacaftor can reduce the cellular stability of ∆F508-CFTR and affect the efficacy of investigational correctors, potentially contributing to the modest efficacy of combination therapies in clinical trials [].

Relevance: Ivacaftor, although structurally different from 4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid, shares the common feature of being a CFTR potentiator. This shared functionality places them in the same category when discussing potential combination therapies for cystic fibrosis, highlighting the need for potentiators that do not interfere with corrector efficacy [].

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid is an investigational corrector drug for cystic fibrosis []. Its efficacy is impacted by the potentiator Ivacaftor, which reduces ∆F508-CFTR cellular stability [].

Relevance: This compound, while structurally distinct from 4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid, is relevant in the context of cystic fibrosis treatment. It highlights the challenge of finding effective combination therapies, as some potentiators like Ivacaftor can negatively influence the efficacy of correctors such as 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid [].

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) is another investigational corrector drug for cystic fibrosis []. Similar to the previous corrector, its efficacy is also affected by the potentiator Ivacaftor [].

Relevance: This compound, although structurally dissimilar to 4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid, falls under the same category of CFTR correctors. This shared classification underscores the ongoing research into identifying effective correctors and potentiators that work synergistically in cystic fibrosis treatment [].

Tetrahydrobenzothiophenes

Compound Description: Tetrahydrobenzothiophenes represent a class of compounds identified as potential CFTR potentiators []. They show promise as they do not interfere with the action of corrector drugs [].

Relevance: Tetrahydrobenzothiophenes are structurally related to 4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid, both containing a thiophene ring system. Their identification as potentiators that do not negatively impact corrector activity makes them particularly noteworthy in the search for effective combination therapies for cystic fibrosis [].

Thiooxoaminothiazoles

Compound Description: Thiooxoaminothiazoles are another class of compounds identified as potential CFTR potentiators []. Like tetrahydrobenzothiophenes, they do not appear to interfere with the efficacy of corrector drugs [].

Relevance: While structurally different from 4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid, thiooxoaminothiazoles are relevant due to their shared activity as CFTR potentiators. This, along with their lack of interference with corrector action, makes them a promising avenue for further investigation in the development of cystic fibrosis therapies [].

Pyrazole-pyrrole-isoxazoles

Compound Description: Pyrazole-pyrrole-isoxazoles are a class of compounds identified as potential CFTR potentiators []. They exhibit no negative impact on the efficacy of corrector drugs [].

Relevance: Pyrazole-pyrrole-isoxazoles are structurally related to 4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid, both containing a pyrazole ring system. Their identification as potentiators that do not negatively affect corrector efficacy, similar to tetrahydrobenzothiophenes and thiooxoaminothiazoles, underscores their potential in the development of novel cystic fibrosis therapies [].

Properties

Product Name

4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

IUPAC Name

4-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-1-methylpyrazole-3-carboxylic acid

Molecular Formula

C14H9Cl2N3O3S

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C14H9Cl2N3O3S/c1-19-5-8(11(18-19)14(21)22)17-13(20)12-10(16)7-3-2-6(15)4-9(7)23-12/h2-5H,1H3,(H,17,20)(H,21,22)

InChI Key

YUGFJMZMFPJNLK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.